molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp CAS No. 1797983-65-3

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp

Cat. No.: B583267
CAS No.: 1797983-65-3
M. Wt: 448.388
InChI Key: PVGLTOICFDOVGU-UHFFFAOYSA-N
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Description

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril, also known as Aripiprazole Impurity, is a chemical compound used primarily in the field of neurology research. It is a derivative of aripiprazole, a well-known antipsychotic medication. This compound is often used as a reference standard in analytical studies to ensure the quality and safety of pharmaceutical products .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Impurity), is the Dopamine D3 receptor . The D3 receptor is a protein that is primarily expressed in the brain. It plays a crucial role in the functioning of the central nervous system, particularly in areas associated with reward, addiction, movement, and emotion.

Mode of Action

This compound acts as an antagonist at the D3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the D3 receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonistic action of this compound on the D3 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including reward, addiction, movement, and emotion. By blocking the D3 receptor, this compound can modulate the activity of these pathways and their downstream effects .

Pharmacokinetics

The compound’s molecular formula isC23H29Cl2N3O2 and its molecular weight is 450.40 , which may influence its pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the D3 receptor. By blocking this receptor, the compound can modulate the activity of dopaminergic pathways in the brain. This can result in changes in reward, addiction, movement, and emotion-related behaviors .

Preparation Methods

The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril involves several steps. The synthetic route typically includes the reaction of 2,3-dichlorophenylpiperazine with butyl bromide, followed by the introduction of a hydroxy group at the 7th position of the carbostyril ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril stands out due to its unique structure and specific receptor binding profile. Similar compounds include:

This compound’s distinct chemical structure and receptor interactions make it a valuable tool in both research and pharmaceutical applications.

Properties

IUPAC Name

1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGLTOICFDOVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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